molecular formula C33H34N4O5 B176171 Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl CAS No. 141407-08-1

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl

Cat. No. B176171
M. Wt: 566.6 g/mol
InChI Key: KSCXGHPEGYLZLJ-UHFFFAOYSA-N
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Description

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a naturally occurring porphyrin derivative . It is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning . DPVH is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates . Research has shown it to have anti-inflammatory and antioxidant properties .


Molecular Structure Analysis

The molecular formula of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is C33H34N4O5 . Its molecular weight is 566.65 .

Scientific Research Applications

Synthesis and Characterization

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is utilized in various synthetic and characterization studies. For instance, Shiau et al. (1990) described the treatment of hematoporphyrin IX with specific chemicals to yield monoacetylmono(1-hydroxyethyl)-deuteroporphyrin isomers, used for synthesizing regioselectively methyl- and vinyl-deuterated hemins (Shiau, Pandey, Ramaprasad, Dougherty, & Smith, 1990).

Use in Porphyrin Analysis

Carlson et al. (1984) prepared 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX as an internal standard for routine clinical analysis of porphyrin precursors of heme, demonstrating its application in high-performance liquid chromatographic resolution of porphyrins in urine samples (Carlson, Sivasothy, Dolphin, Bernstein, & Shivji, 1984).

Synthesis of Derivatives

Clezy and Diakiw (1975) achieved the synthesis of 2- and 4-acetyl-, and 2- and 4- methoxycarbonyl-deuteroporphyrin-IX derivatives through oxidative cyclization, involving transformations to hydroxyethyl, vinyl, and formyl derivatives (Clezy & Diakiw, 1975).

Photosensitizers for Photodynamic Therapy

Research by Smith et al. (1992) highlighted the synthesis of water-soluble photosensitizers using deuteroporphyrin-IX, demonstrating their applicability in photodynamic therapy (Smith, Pandey, Shiau, Smith, Iakovides, & Dougherty, 1992).

Electrophilic Substitution Reactions

Kevin M Smith and Langry (1983) explored electrophilic substitution reactions involving deuteroporphyrin-IX, contributing to a deeper understanding of the compound's chemistry (Smith & Langry, 1983).

Intermediate in Porphyrin Biosynthesis

Sano (1966) synthesized 2,4-Bis-(beta-hydroxypropionic acid) deuteroporphyrinogen IX, suggesting its role as an intermediate in the transition from coproporphyrinogen 3 to protoporphyrin IX (Sano, 1966).

properties

IUPAC Name

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O5/c1-6-20-16(2)24-11-25-17(3)21(7-9-32(39)40)29(35-25)14-30-22(8-10-33(41)42)18(4)26(36-30)13-31-23(15-38)19(5)27(37-31)12-28(20)34-24/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCXGHPEGYLZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 2
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 3
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 4
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 5
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Reactant of Route 6
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl

Citations

For This Compound
4
Citations
AR Neurath, N Strick, P Haberfield… - Antiviral Chemistry …, 1992 - journals.sagepub.com
Recent observations that haernin inhibited the replication of the human immunodeficiency virus (HIV-1) and the reaction between the HIV-1 envelope glycoprotein gp120 and …
Number of citations: 53 journals.sagepub.com
AF Marques, PSFC Gomes, PL Oliveira… - Archives of biochemistry …, 2015 - Elsevier
During the erythrocytic cycle of Plasmodium falciparum malaria parasites break down host hemoglobin, resulting in the release of free heme (ferriprotoporphyrin IX). Heme is a …
Number of citations: 19 www.sciencedirect.com
AK Debnath, S Jiang, N Strick, K Lin… - Journal of Medicinal …, 1994 - ACS Publications
Using comparative molecular field analysis (CoMFA), a 3D-QSAR model was developed for 21 porphyrin derivatives which have anti-HIV-1 activity and bind to the V3 loop of the …
Number of citations: 107 pubs.acs.org
R Vanyúr, K Héberger, J Jakus - Journal of chemical information …, 2003 - ACS Publications
Anti-HIV-1 activities of 20 tetrapyrroles (hematoporphyrin derivatives, meso-tetraphenylporphyrins, a chlorin, and a phthalocyanine) were predicted based on their molecular structures …
Number of citations: 41 pubs.acs.org

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